

GPR35 Modulation: A Technical Guide to Therapeutic Potential

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Compound of Interest		
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Abstract

G protein-coupled receptor 35 (GPR35) has emerged as a compelling, albeit complex, therapeutic target for a spectrum of diseases, most notably inflammatory bowel disease (IBD), pain, and certain cancers.[1][2][3] Initially identified as an orphan receptor, a growing body of research has begun to elucidate its physiological roles, signaling pathways, and the therapeutic potential of its modulation.[4][5] This technical guide provides an in-depth overview of GPR35, its modulators, and the experimental methodologies used to investigate their therapeutic utility. We present a compilation of quantitative data for known GPR35 agonists and antagonists, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to GPR35

GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) predominantly expressed in immune cells, the gastrointestinal tract, and the nervous system.[1][6][7] Its heightened expression in tissues central to inflammatory and sensory processes underscores its potential as a drug target.[2][8] Genetic association studies have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for IBD, primary sclerosing cholangitis, and other inflammatory conditions.[3][9]



The pharmacology of GPR35 is characterized by significant species-specific differences in ligand potency, which presents challenges for the translation of preclinical findings to human applications.[3][10] Furthermore, GPR35 can couple to multiple G protein families and engage β -arrestin pathways, leading to a diversity of cellular responses that may be ligand- and cell-type-dependent.[1][5][11]

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular events through coupling with heterotrimeric G proteins and through G protein-independent mechanisms involving β -arrestins. The primary signaling pathways are depicted below.

G Protein-Dependent Signaling

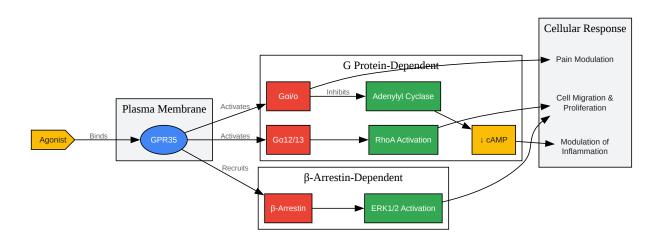
GPR35 has been shown to couple to $G\alpha i/o$, $G\alpha 12/13$, and potentially $G\alpha s$ proteins.[1][12]

- Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] This can subsequently modulate the activity of protein kinase A (PKA) and downstream effectors.
- Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[11] This pathway is crucial for regulating cytoskeletal dynamics, cell migration, and proliferation.[11]
- Gαs Pathway: Some studies suggest GPR35 may also couple to Gαs, which would stimulate adenylyl cyclase and increase cAMP levels, leading to PKA activation.[12]

β-Arrestin-Mediated Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestins.[2][11] This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades. [2] β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][13] The activation of the ERK1/2 pathway is a key downstream event of GPR35 signaling and is implicated in cell proliferation, differentiation, and survival.[13]





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Caption: GPR35 Signaling Pathways. This diagram illustrates the major signaling cascades initiated by GPR35 activation, including both G protein-dependent and β-arrestin-mediated pathways, and their downstream cellular effects.

Quantitative Data for GPR35 Modulators

The following tables summarize the potency and affinity of various GPR35 modulators from published literature. It is important to note that values can vary depending on the assay system, cell line, and specific experimental conditions.

Table 1: GPR35 Agonists - Potency (EC50)



Compound	Species	Assay Type	Cell Line	EC50 (nM)	Reference(s
Endogenous/ Natural Ligands					
Kynurenic Acid	Human	Calcium Mobilization	HEK293	39,000	[11]
Rat	Calcium Mobilization	HEK293	7,000	[11]	
Mouse	Calcium Mobilization	HEK293	11,000	[11]	
Reverse T3	Human	Dynamic Mass Redistribution	HT-29	5,900	[11]
Human	β-Arrestin Recruitment (Tango)	-	108,000	[11]	
Synthetic Agonists					
Zaprinast	Human	Calcium Mobilization	HEK293	840	[11]
Rat	Calcium Mobilization	HEK293	16	[11]	
Pamoic Acid	Human	β-Arrestin Recruitment	-	~3.6	[14]
Mouse	β-Arrestin Recruitment	-	>10,000	[14]	
Lodoxamide	Human	AP-TGF-α Shedding	HEK293	1	[15]



Rat	AP-TGF-α Shedding	HEK293	1	[15]	
Bufrolin	Human	β-Arrestin Recruitment	-	Potent	[9]
Rat	β-Arrestin Recruitment	-	Potent	[9]	
Compound 1*	Human	β-Arrestin Recruitment	CHO-K1	Potent	[16]

 $^{*4-\{(}Z)-[(2Z)-2-(2-fluor obenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene] methyl\} benzoic\ acid\ acid\$

Table 2: GPR35 Antagonists - Potency (IC50) and Affinity

(Ki)

Compoun d	Species	Action	Assay Type	Cell Line	IC50/Ki (nM)	Referenc e(s)
CID274568	Human	Antagonist	β-Arrestin Recruitmen t	-	IC50: ~200	[15]
Human	Antagonist	Competitio n Binding	СНО	Ki: 12.8 - 42.2	[15]	
Human	Inverse Agonist	-	Colonic Organoids	-	[9]	
ML-145	Human	Antagonist	β-Arrestin Recruitmen t	-	High Affinity	[17]
Mouse	Antagonist	β-Arrestin Recruitmen t	-	Low Affinity	[17]	
Rat	Antagonist	β-Arrestin Recruitmen t	-	Low Affinity	[17]	-



Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the characterization of GPR35 modulators.

β-Arrestin Recruitment Assays

These assays are widely used for their robustness in quantifying GPR35 activation and are suitable for high-throughput screening.[10][11]

This assay is based on enzyme fragment complementation (EFC).[11]

- Cell Line: PathHunter® CHO-K1 GPR35 β-Arrestin cells.[11]
- Principle: The GPR35 receptor is tagged with a small fragment of β-galactosidase (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. Agonist-induced recruitment of β-arrestin to GPR35 brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[18]
- · Protocol Outline:
 - Cell Plating: Seed PathHunter® cells in a 384-well white, solid-bottom plate and incubate overnight.[16]
 - Compound Addition: Add serial dilutions of test compounds to the cell plate and incubate for 90 minutes at 37°C.[16]
 - Detection: Add PathHunter® detection reagent and incubate for 60 minutes at room temperature in the dark.[16]
 - Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.[16]

This assay utilizes a β -lactamase reporter gene.[10][16]

- Cell Line: Tango™ GPR35-bla U2OS cells.[16]
- Principle: GPR35 is fused to a transcription factor (tTA) preceded by a protease cleavage site. β-arrestin is fused to a protease. Agonist binding recruits the protease-tagged β-arrestin

Foundational & Exploratory



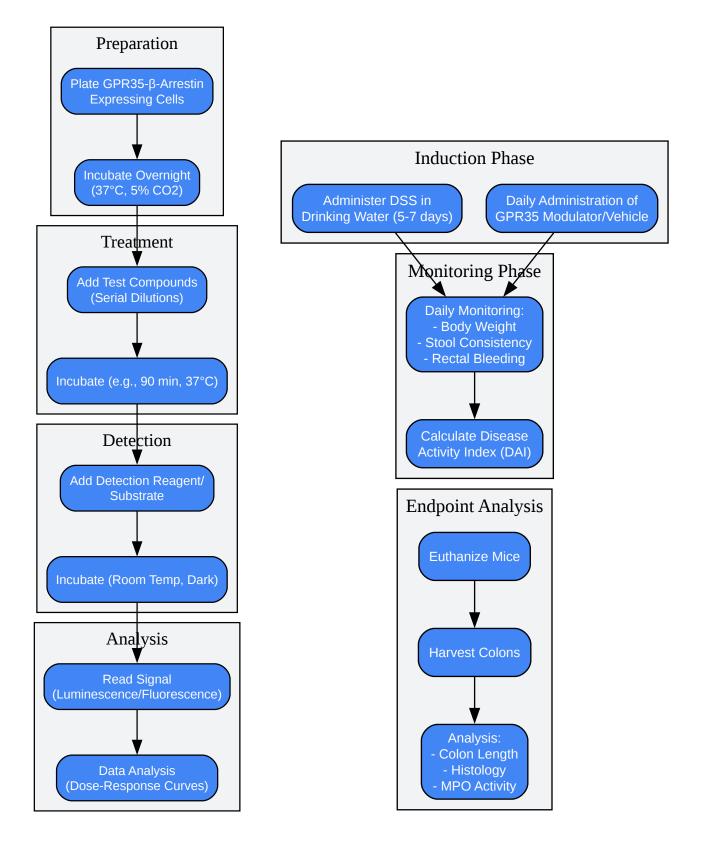


to the receptor, leading to the cleavage and release of tTA. The tTA then translocates to the nucleus and drives the expression of a β-lactamase reporter gene.[3]

Protocol Outline:

- Cell Plating: Plate Tango[™] cells in a 384-well black, clear-bottom plate and incubate for 16-20 hours.[16]
- o Compound Addition: Add test compounds and incubate for 5 hours at 37°C.[16]
- Substrate Loading: Add LiveBLAzer™-FRET B/G Substrate and incubate for 2 hours at room temperature in the dark.[16]
- \circ Data Acquisition: Measure fluorescence at 460 nm and 530 nm and calculate the emission ratio to determine β -lactamase activity.[16]





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